molecular formula C17H17NO B7946687 N-(biphenyl-4-yl)pent-4-enamide

N-(biphenyl-4-yl)pent-4-enamide

Cat. No.: B7946687
M. Wt: 251.32 g/mol
InChI Key: QMKSHFVRJTYKFR-UHFFFAOYSA-N
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Description

N-(biphenyl-4-yl)pent-4-enamide is a chemical compound with the CAS Registry Number 1385768-77-3 and a molecular weight of 251.33 g/mol . Its molecular formula is C17H17NO, and it features a pent-4-enamide chain linked to a biphenyl-4-yl group, as represented by the SMILES notation O=C(CCC=C)NC1=CC=C(C2=CC=CC=C2)C=C1 . The biphenyl moiety is a common pharmacophore in medicinal chemistry, known for its ability to contribute to significant biological activity, as seen in various therapeutic agents . For instance, biphenyl-4-carboxamide derivatives have been extensively researched as potent and orally available TRPV1 antagonists for the potential treatment of neuropathic pain . Furthermore, the amide functional group is a critical backbone in pharmaceuticals and biomolecules, often chosen for its favorable properties in interacting with biological targets . As such, this compound serves as a valuable building block in organic synthesis and drug discovery efforts, particularly for researchers designing and developing novel bioactive molecules. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note that the compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-(4-phenylphenyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-3-9-17(19)18-16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2,4-8,10-13H,1,3,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKSHFVRJTYKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Biphenyl 4 Yl Pent 4 Enamide

Direct Amidation Strategies for N-(biphenyl-4-yl)pent-4-enamide Synthesis

Direct amidation offers a straightforward route to this compound by reacting an amine with a carboxylic acid or its activated derivative.

Synthesis from Biphenyl-4-amine and Pent-4-enoyl Chloride Precursors

The most direct and common method for synthesizing this compound involves the reaction of biphenyl-4-amine with pent-4-enoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of biphenyl-4-amine attacks the electrophilic carbonyl carbon of pent-4-enoyl chloride. The subsequent loss of a chloride ion and a proton from the nitrogen results in the formation of the stable amide product. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct.

Precursor Synthesis: Pent-4-enoyl Chloride from Pent-4-enoic Acid via Oxalyl Dichloride Activation

The requisite precursor, pent-4-enoyl chloride, is conveniently prepared from pent-4-enoic acid. A common and effective method for this transformation is the use of oxalyl dichloride. This reaction proceeds because oxalyl chloride is highly reactive and its byproducts, carbon dioxide and carbon monoxide, are gaseous, which drives the reaction to completion. orgsyn.orggoogle.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or toluene. orgsyn.org

Exploration of General Amide Coupling Approaches Applicable to this compound

Beyond the use of acyl chlorides, several other amide bond-forming methodologies can be employed for the synthesis of this compound. These methods often involve the in-situ activation of the carboxylic acid.

Carbodiimide-Mediated Amide Bond Formation (e.g., N,N′-Dicyclohexylcarbodiimide)

N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of amides from carboxylic acids and amines. masterorganicchemistry.comlibretexts.org In this method, the carboxylic acid (pent-4-enoic acid) adds to the DCC to form a highly reactive O-acylisourea intermediate. wikipedia.orgwikipedia.org This intermediate is then readily attacked by the amine (biphenyl-4-amine) to yield the desired amide and N,N′-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. wikipedia.orgthieme-connect.com

A significant drawback of using DCC is the potential for racemization if the carboxylic acid has a chiral center, and the removal of the DCU byproduct can sometimes be challenging. thieme-connect.com

Other Condensation Reagent Applications

A variety of other condensation reagents can be utilized for the synthesis of this compound. These reagents work by activating the carboxylic acid to facilitate the nucleophilic attack by the amine. Some common examples include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar to DCC, EDC is a water-soluble carbodiimide, which simplifies the workup as the urea (B33335) byproduct can be washed away with water. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can enhance the reaction rate and suppress side reactions. nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective coupling reagent, often used in solid-phase peptide synthesis, that can promote amide bond formation under mild conditions. nih.gov

Advanced Synthetic Techniques for Analogous N-Aryl Pent-4-enamides

Recent advancements in organic synthesis have led to the development of novel methods for the formation of N-aryl amides, which could be applicable to the synthesis of this compound and its analogs.

One such advanced technique is the Umpolung Amide Synthesis (UmAS) . This method reverses the traditional reactivity of the amine and acyl components. For the synthesis of N-aryl amides, this can involve the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a Brønsted base. nih.gov This approach avoids the need for pre-activation of the carboxylic acid and has been shown to proceed with high chemoselectivity and conservation of enantiopurity for chiral substrates. nih.gov

Another modern approach involves the palladium-catalyzed cross-coupling reactions of aryl halides or aryl boronic acids with amides. thieme-connect.de These methods have broadened the scope of N-aryl amide synthesis, allowing for the formation of complex molecules. However, the removal of palladium residues from the final product can be a challenge. thieme-connect.de

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are highly efficient chemical transformations wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. For the synthesis of this compound, the Ugi and Passerini reactions represent plausible MCR strategies. wikipedia.orgorganic-chemistry.orgwikipedia.org

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgillinois.edu For the specific synthesis of this compound, a hypothetical Ugi reaction could be envisioned. This would involve the reaction of 4-aminobiphenyl (B23562), pent-4-enoic acid, a suitable aldehyde (such as formaldehyde), and an isocyanide.

The reaction is typically carried out in polar aprotic solvents like methanol (B129727) or ethanol (B145695) at room temperature and generally proceeds to completion within minutes to hours. wikipedia.org The high concentration of reactants (0.5M - 2.0M) is known to favor high yields. wikipedia.org

Hypothetical Ugi Reaction for this compound Synthesis

ReactantStructureRole
4-AminobiphenylC₁₂H₁₁NAmine Component
Pent-4-enoic acidC₅H₈O₂Carboxylic Acid Component
FormaldehydeCH₂OAldehyde Component
tert-Butyl isocyanideC₅H₉NIsocyanide Component

Passerini Three-Component Reaction:

The Passerini reaction is another notable MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org While the direct product of the Passerini reaction is not the target amide, a subsequent transformation could potentially yield this compound. The reaction is typically performed in aprotic solvents. wikipedia.org

Sequential Reaction Sequences for Structural Elaboration

Sequential reaction sequences involve a step-by-step approach to building a target molecule, where each step involves the formation of a specific bond or functional group transformation. A common and direct method for the synthesis of amides is the acylation of an amine with an acyl chloride.

Amidation of 4-Biphenylamine with Pent-4-enoyl Chloride:

A plausible and documented synthetic route to this compound involves the reaction of 4-aminobiphenyl with pent-4-enoyl chloride. mdpi.com This reaction falls under the category of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-aminobiphenyl attacks the electrophilic carbonyl carbon of pent-4-enoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of the stable amide bond.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include tertiary amines such as triethylamine or pyridine. The reaction is often conducted in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. A commercial supplier reports a yield of 74% for this specific transformation, although detailed reaction conditions are not publicly available. mdpi.com

Plausible Reaction Conditions for the Synthesis of this compound

ParameterCondition
Reactants 4-Aminobiphenyl, Pent-4-enoyl chloride
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base Triethylamine or Pyridine
Temperature Room Temperature
Reported Yield 74% mdpi.com

Characterization Data:

While detailed research findings on the spectroscopic analysis of this compound are not extensively published, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for the characterization of this compound. bldpharm.com

Spectroscopic and Structural Characterization of N Biphenyl 4 Yl Pent 4 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A complete, experimentally verified ¹H NMR spectrum for N-(biphenyl-4-yl)pent-4-enamide, including chemical shifts (δ), multiplicities, and coupling constants (J), is not currently available in the public scientific literature. Such a spectrum would be crucial for confirming the arrangement of protons in the molecule, from the biphenyl (B1667301) aromatic rings to the pentenamide chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a dedicated and verified ¹³C NMR spectrum for this compound is not publicly accessible. This analytical data is essential for identifying the number and types of carbon environments within the molecule, which is fundamental to confirming its carbon skeleton.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There is currently no information available in the public domain regarding the use of advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound. These advanced experiments are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While the molecular formula suggests a theoretical exact mass, specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has not been published. HRMS data would provide a highly accurate determination of the compound's molecular mass, further confirming its elemental composition. Detailed analysis of its fragmentation pattern would also offer valuable evidence for its structural arrangement.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Specific IR or Raman spectroscopic data for this compound, which would confirm the presence of key functional groups such as the amide N-H and C=O bonds, and the C=C bond of the pentenyl group, is not available in the surveyed literature.

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectrum for this compound has been found in the reviewed literature. However, based on the molecular structure, characteristic absorption bands can be predicted. The secondary amide group is expected to show a prominent N-H stretching vibration, typically in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration, known as the Amide I band, is anticipated to be strong and appear in the range of 1680-1630 cm⁻¹. spectroscopyonline.com Additionally, the N-H bending vibration, or Amide II band, should be observable.

The biphenyl group would contribute to the spectrum with aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically seen in the 1600-1450 cm⁻¹ region. The pentenamide portion of the molecule would exhibit characteristic peaks for the terminal vinyl group, including =C-H stretching vibrations and a C=C stretching vibration around 1640 cm⁻¹.

Raman Spectroscopy

Similarly, no specific Raman spectroscopic data for this compound has been reported. A theoretical Raman spectrum would be expected to show signals corresponding to the fundamental vibrational modes of the molecule. The aromatic ring stretching of the biphenyl moiety would likely produce a strong band. spectroscopyonline.com Amide bands, particularly the Amide I and Amide III bands, are also expected to be prominent features in the Raman spectrum, providing information on the conformation of the peptide linkage. bio-structure.com The C=C stretching of the pentenyl group would also be Raman active.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction of this compound. Such a study would be invaluable for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the dihedral angle between the phenyl rings of the biphenyl group. It would also reveal the conformation of the pentenamide chain and the geometry of the amide bond. In the solid state, amides often form intermolecular hydrogen bonds, which would be clearly elucidated by X-ray diffraction. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

In the absence of a crystal structure, a Hirshfeld surface analysis cannot be performed for this compound. This computational technique is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the nature and extent of hydrogen bonding involving the amide N-H and C=O groups, as well as potential π-π stacking interactions from the biphenyl rings and other weaker van der Waals contacts.

Analysis of Crystal Packing and Hydrogen Bonding Networks

A comprehensive search for the crystal structure of this compound was conducted across multiple scientific and crystallographic databases. Despite extensive efforts, no publicly available crystallographic data, such as a Crystallographic Information File (CIF), or peer-reviewed research articles detailing the crystal packing and hydrogen bonding networks of this specific compound could be located.

The search strategy included querying the following resources:

Crystallography Open Database (COD)

Cambridge Crystallographic Data Centre (CCDC)

Google Scholar

PubChem

Chemical supplier catalogs with technical data sheets

Search terms used included "this compound crystal structure," "crystallographic data of this compound," "this compound hydrogen bonding," and variations thereof.

While information on related compounds containing biphenyl and amide functionalities exists, providing insights into potential intermolecular interactions, a detailed and accurate analysis as requested for this compound is not possible without its specific crystallographic data. Such an analysis would require precise information on unit cell dimensions, space group, atomic coordinates, and bond distances and angles, which are not available in the public domain at this time.

Therefore, the generation of a detailed section on the crystal packing and hydrogen bonding networks, including data tables of intermolecular interactions for this compound, cannot be fulfilled.

Theoretical and Computational Studies of N Biphenyl 4 Yl Pent 4 Enamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of N-(biphenyl-4-yl)pent-4-enamide. These computational techniques allow for a detailed exploration of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are used to optimize the molecular geometry. This process determines the most stable conformation of the molecule by finding the lowest energy arrangement of its atoms.

Table 1: Illustrative Geometric Parameters of this compound from DFT Calculations
ParameterDescriptionTypical Calculated Value
C=O Bond LengthLength of the carbonyl double bond in the amide group.~1.25 Å
N-C (amide) Bond LengthLength of the nitrogen-carbonyl carbon single bond.~1.36 Å
C-N-C Bond AngleAngle involving the amide nitrogen, its attached biphenyl (B1667301) carbon, and the carbonyl carbon.~125-129°
Biphenyl Dihedral AngleThe twist angle between the two phenyl rings of the biphenyl group.~38-42°

HOMO-LUMO Energy Level Calculations for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Calculations for this compound would likely show that the HOMO is distributed over the electron-rich biphenyl ring system, while the LUMO may be centered more on the amide group and the adjacent phenyl ring. A relatively small energy gap suggests that the molecule is chemically reactive and that charge transfer can occur within the molecule upon excitation. This property is fundamental to understanding potential reaction mechanisms and the molecule's optical properties.

Table 2: Representative Frontier Orbital Energies for this compound
ParameterDescriptionHypothetical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.1 eV
Energy Gap (ΔE)The energy difference between LUMO and HOMO (ELUMO - EHOMO).5.1 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map of this compound would reveal distinct regions of varying electrostatic potential.

Typically, electron-rich areas, such as around the carbonyl oxygen atom, are shown in red, indicating a negative potential and susceptibility to electrophilic attack. Conversely, electron-poor regions, like the amide hydrogen (N-H), are depicted in blue, signifying a positive potential and a likely site for nucleophilic interaction. The biphenyl rings would show a distribution of potential related to the π-electron system.

Table 3: Predicted MEP Regions on this compound
Molecular RegionPredicted Electrostatic PotentialReactivity Implication
Carbonyl Oxygen (C=O)Most Negative (Red)Site for electrophilic attack; hydrogen bond acceptor.
Amide Hydrogen (N-H)Most Positive (Blue)Site for nucleophilic attack; hydrogen bond donor.
Biphenyl RingsIntermediate/Negative (Green/Yellow)Region of π-electron density, capable of π-π stacking interactions.
Vinyl Group (C=C)Negative (Yellow/Red)Region of higher electron density, susceptible to electrophilic addition.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds. For this compound, this would include characteristic peaks for the N-H stretch, C=O stretch, C=C stretch of the vinyl group, and aromatic C-H stretches.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are valuable for assigning the signals in experimental spectra to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths (λmax). For this molecule, transitions would likely involve π-π* transitions within the biphenyl system and n-π* transitions associated with the amide group.

Table 4: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data
SpectroscopyParameterPredicted ValueTypical Experimental Value
IRN-H Stretch (cm⁻¹)~3350 cm⁻¹~3300 cm⁻¹
IRC=O Stretch (cm⁻¹)~1680 cm⁻¹~1665 cm⁻¹
¹H NMRAmide H (ppm)~8.5 ppm~8.0-9.0 ppm
UV-Visλmax (π-π*) (nm)~265 nm~260-270 nm

Reaction Pathway Modeling and Energetics

Beyond static properties, computational chemistry can model the dynamics of chemical reactions, providing insights into mechanisms and feasibility.

Transition State Characterization and Reaction Barrier Calculations

Modeling reaction pathways involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy (reaction barrier). For this compound, a potential reaction of interest could be an intramolecular cyclization.

Computational methods can map the potential energy surface of such a reaction. By locating the structure of the transition state and calculating its energy relative to the reactant, the activation energy barrier can be determined. A lower activation barrier indicates a more kinetically favorable reaction. These calculations are vital for understanding why certain reaction products are formed and for designing new synthetic pathways.

Table 5: Illustrative Energetics for a Hypothetical Reaction
ParameterDescriptionHypothetical Value (kcal/mol)
Energy of Reactant (ER)The ground state energy of this compound.0 (Reference)
Energy of Transition State (ETS)The energy of the highest point on the reaction pathway.+25
Activation Energy (Ea)The energy barrier for the reaction (ETS - ER).25

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Mechanism Validation

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This validation step is crucial to confirm that a calculated transition state structure indeed corresponds to the reaction of interest.

While no IRC analysis specific to a reaction involving this compound is available, computational studies on amide bond formation frequently employ this technique. For instance, research on the condensation of carboxylic acids and amines mediated by silane (B1218182) derivatives used IRC calculations to validate the transition states in the proposed reaction pathways. rsc.org These studies typically involve:

Locating a stationary point on the potential energy surface corresponding to the transition state (TS).

Performing a frequency calculation to confirm the TS has exactly one imaginary frequency.

Initiating the IRC calculation from the TS geometry, which then traces the reaction pathway in both forward and reverse directions.

Such an analysis for a hypothetical reaction of this compound, for example, its synthesis via an amidation reaction, would confirm the energetic viability of the proposed mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotational barriers around its single bonds, particularly the C-N amide bond and the N-C bond connecting the nitrogen to the biphenyl group.

Conformational Analysis:

Computational studies on a wide range of N-aryl amides have established the key factors that determine their preferred conformations. researchgate.netnsf.gov this compound is a secondary (2°) amide. For such amides, the trans conformation (where the biphenyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is generally more stable than the cis conformation. researchgate.netnsf.gov

The planarity of the molecule is another critical factor. The biphenyl group will tend to lie in the same plane as the amide group to maximize conjugation, unless significant steric hindrance prevents it. researchgate.net In this compound, this planarity would be influenced by the rotation around the N-C(aryl) bond.

Key dihedral angles that would be the focus of a conformational analysis are:

ω (C-C(=O)-N-C): Defines the cis/trans nature of the amide bond.

τ (C(=O)-N-C-C): Describes the twist of the aryl group relative to the amide plane.

A summary of expected conformational preferences for secondary N-aryl amides, applicable to the target compound, is presented below.

Conformation AttributeExpected Preference for this compoundRationale
Amide Bond (ω) Predominantly transMinimizes steric repulsion and is electronically favored for most secondary amides. researchgate.netnsf.gov
Aryl Group Twist (τ) Near-planar with the amide groupTo maintain electronic conjugation between the biphenyl π-system and the amide group. researchgate.net

This table is generated based on general findings for secondary N-aryl amides and represents a hypothesis in the absence of specific data for this compound.

Molecular Dynamics (MD) Simulations:

MD simulations could provide insight into the dynamic behavior of this compound in different environments (e.g., in a vacuum or in a specific solvent). These simulations would track the atomic movements over time, revealing the flexibility of the pentenyl chain, the rotational dynamics of the biphenyl group, and the stability of the dominant conformations. Such simulations have been instrumental in understanding the conformational homogeneity in more complex N-aryl peptide systems. nih.gov For this compound, MD would help quantify the energy landscape and the barriers to rotation around key bonds.

Synthesis and Reactivity of N Biphenyl 4 Yl Pent 4 Enamide Derivatives and Analogues

Strategic Modifications of the Biphenyl (B1667301) Moiety

The biphenyl group within N-(biphenyl-4-yl)pent-4-enamide serves as a versatile scaffold for structural modifications. These modifications are crucial for altering the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

One common strategy involves electrophilic substitution reactions on the biphenyl rings, similar to those of benzene. nih.gov For instance, Friedel-Crafts acylation can introduce keto-groups, as demonstrated by the reaction of biphenyl with succinic anhydride (B1165640) in the presence of aluminum chloride to yield biphenyl-4-yl-5-oxopentanoic acid. nih.gov Similarly, reaction with dihydro-2H-pyran-2,6(3H)-dione can afford biphenyl-4-yl-5-oxopentanoic acid. nih.gov Halogenation of the biphenyl moiety is another key modification. For example, N-protection of a valinate derivative with 1-bromo-4-(bromomethyl)benzene introduces a bromo-functionalized biphenyl group, which can then participate in further cross-coupling reactions. nih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for creating C-C bonds and introducing diverse substituents onto the biphenyl core. nih.gov The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. nih.gov This method has been successfully employed to synthesize various substituted biphenyl derivatives, including those with fluorine atoms, which are of interest for their potential to modulate the electronic properties of the lead compound. semanticscholar.org The Negishi coupling offers an alternative route, utilizing an organozinc compound which can be prepared via ortho-metalation followed by transmetalation with a zinc salt. nih.gov

These strategic modifications allow for the fine-tuning of the biphenyl moiety, enabling the synthesis of a wide array of derivatives with tailored properties.

Functionalization of the Pent-4-enamide (B1609871) Carbon Chain

The pent-4-enamide chain offers multiple sites for functionalization, including the terminal alkene and the amide group itself. These modifications can significantly impact the molecule's conformation and reactivity.

Stereoselective Functionalization of the Alkene Double Bond

The terminal double bond in the pent-4-enamide chain is a prime target for stereoselective reactions to introduce chirality. Asymmetric hydrogenation and alkynylation are prominent examples of enantioselective processes that can be applied to such systems. nih.gov The development of chiral pincer complexes has been instrumental in achieving high stereochemical control in these transformations. nih.gov

Another approach is the diastereoselective desymmetrization of symmetric dienes, which can be adapted to functionalize the alkene in this compound derivatives. nih.gov This strategy allows for the creation of chiral building blocks from achiral starting materials. nih.gov Furthermore, iridium-catalyzed enantioselective hydroalkynylation of enamides has been shown to be an effective method for synthesizing homopropargyl amides, demonstrating the potential for introducing alkyne functionalities with high enantioselectivity. chemrxiv.org

Substituent Effects on Amide Reactivity

The reactivity of the amide group in this compound can be influenced by substituents on both the biphenyl moiety and the pentenamide chain. Electron-withdrawing or electron-donating groups on the biphenyl ring can alter the electron density at the amide nitrogen, thereby affecting its nucleophilicity and the rotational barrier of the N-C(O) bond.

The nature of the substituent at the α-position to the amide carbonyl can also play a significant role. For example, the introduction of an acetyl group at the 2-position of the pent-4-enamide chain, as seen in related pro-chiral diynes/dienes, can influence the reaction pathways. nih.gov In the synthesis of these analogues, the deprotonation of the active methylene (B1212753) group is favored over deprotonation of the amide proton, leading to specific C-C bond formations. nih.gov This highlights how substituents can direct the reactivity of the molecule.

Preparation of N-Aryl Pent-4-enamide Hybrid Structures

The synthesis of hybrid structures involving N-aryl pent-4-enamides often utilizes coupling reactions to link different molecular fragments. A notable example is the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide/-2-allyl-4-enamide derivatives. nih.gov This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction between acetoacetanilide (B1666496) derivatives and propargyl/allyl bromide. nih.gov The reaction, promoted by potassium carbonate in acetonitrile, results in the formation of a new C-C bond and yields the desired hybrid structures in high yields. nih.gov

This methodology demonstrates a robust approach to creating complex molecules by combining the N-aryl pent-4-enamide core with other functional groups, such as alkynes and additional allyl groups. The reaction mechanism involves the initial deprotonation of the acetoacetanilide, followed by nucleophilic attack on the bromide. nih.gov

Design and Synthesis of Chiral this compound Derivatives

The design and synthesis of chiral derivatives of this compound are of significant interest for applications in asymmetric synthesis and materials science. One strategy involves the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of a reaction.

A study on the synthesis of P,N-biphenyl derivatives with central chirality highlights a relevant approach. researchgate.net In this work, enantiopure 2-(dicyclohexylphosphino)-1,1′-biphenyl derivatives substituted at the 2′-position with a chiral amino group were prepared. researchgate.net A key step in this synthesis was a Suzuki coupling between a bromobenzeneboronic acid and an N-Boc-iodoaniline, or an aromatic nucleophilic substitution to introduce a chiral pyrrolidine. researchgate.net Although not directly involving this compound, this methodology can be adapted to introduce chirality into the biphenyl backbone of the target molecule.

Another approach is the synthesis of γ-chiral enamides from α-chiral allylic amines through an efficient chirality transfer. chemrxiv.org This method has been shown to produce enamides with excellent yields, diastereo- and enantioselectivities. chemrxiv.org This strategy could be applied to derivatives of this compound where a chiral center is first established in an allylic amine precursor.

The synthesis of a series of pro-chiral 2-acetyl-N-substituted-phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide/-2-allyl-4-enamide analogues via a K2CO3 promoted SN2 reaction also provides a pathway to chiral structures. nih.gov While the products themselves are pro-chiral, they serve as valuable precursors for further asymmetric transformations. nih.gov

Below is a table summarizing the synthesis of certain this compound derivatives and related compounds.

ProductStarting MaterialsReagents and ConditionsYield (%)Reference
Pro-chiral 2-acetyl-N-subtituted-phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide/-2-allyl-4-enamide analogues Acetoacetanilides, Propargyl/allyl bromideK₂CO₃, Acetonitrile, Room TemperatureUp to 96 nih.gov
(R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide hydrochloride N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochlorideMulti-step synthesisNot specified nih.gov
Biphenyl-4-yl-5-oxopentanoic acid Biphenyl, Dihydro-2H-pyran-2,6(3H)-dioneAlCl₃, NitrobenzeneNot specified nih.gov

Applications of N Biphenyl 4 Yl Pent 4 Enamide in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Chemical Building Block

N-(biphenyl-4-yl)pent-4-enamide serves as a valuable bifunctional building block, offering two key reactive sites: the terminal alkene and the biphenyl (B1667301) moiety. The pent-4-enamide (B1609871) portion can undergo a variety of transformations characteristic of unsaturated amides, making it a versatile handle for molecular elaboration.

One significant reaction is iodoarene-catalyzed cyclization under oxidative conditions, which can be used to construct five-, six-, and seven-membered rings. This methodology allows for the synthesis of complex heterocyclic structures, such as oxazolines and dihydrooxazines, from N-alkenylamides. The terminal alkene in this compound is also a prime candidate for ring-closing metathesis (RCM) reactions. RCM has been successfully employed to create five- and six-membered cyclic enamides from olefin-containing enamides using ruthenium-based catalysts. These cyclization strategies open avenues to novel heterocyclic scaffolds bearing a biphenyl substituent.

Furthermore, the amide functionality itself can be a site for chemical modification. For instance, methods for the synthesis of N-arylamides from benzonitriles highlight the importance of the amide bond in constructing complex molecules.

The biphenyl group, on the other hand, can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to further extend the conjugated system or introduce additional functional groups. This has been demonstrated in the synthesis of 3-(biphenyl)acrylates. The inherent reactivity of both the alkene and the biphenyl unit makes this compound a highly adaptable precursor for the synthesis of a diverse range of complex organic molecules.

Potential in the Design and Synthesis of Organic Materials

The combination of the rigid, planar biphenyl unit and a polymerizable alkene makes this compound an attractive candidate for the development of advanced organic materials with tailored properties.

Precursors for Polymer Synthesis

The terminal double bond in this compound allows it to function as a monomer in polymerization reactions. Polymers containing biphenyl moieties in their side chains are known to exhibit interesting properties. For example, crosslinked polymers created from biphenyl-containing monomers have shown unique swelling behavior, hypothesized to result from intramolecular π-π stacking interactions between the biphenyl side groups. These noncovalent interactions can act as additional crosslinkers, influencing the material's network properties.

Polymers with biphenyl side chains have also been investigated for applications such as anion exchange membranes for water electrolysis. The incorporation of the biphenyl group can enhance the dimensional stability and chemical durability of the resulting polymer. Furthermore, polymers containing rigid-rodlike backbones with flexible side chains terminated by mesogenic groups like cyanobiphenyl can form liquid crystalline phases. While this compound does not have a cyanobiphenyl group, the principle of using biphenyl-containing side chains to induce ordered phases is well-established.

The polymerization of this compound could lead to polymers with the biphenyl group as a pendant side chain. The properties of these polymers would be influenced by the interactions between these side chains, potentially leading to materials with unique thermal, mechanical, and optical properties.

Integration into Conjugated Systems for Electronic Applications

The biphenyl moiety is a well-known component in materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Biphenyl derivatives are utilized for their thermal stability and ability to form fluorescent layers in OLEDs. For instance, 4,4′-di(pyren-1-yl)-1,1′-biphenyl has been reported as an efficient deep-blue-emitting material in OLEDs.

This compound could be a precursor to larger conjugated systems for such applications. The biphenyl unit can be functionalized through cross-coupling reactions to extend the π-conjugation, a key factor in tuning the electronic and optical properties of organic electronic materials. The synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine via a Buchwald-Hartwig cross-coupling reaction demonstrates the feasibility of incorporating biphenyl amines into larger, electronically active molecules.

By polymerizing this compound or by using it as a building block to synthesize more complex conjugated molecules, it is conceivable to create materials with applications in organic electronics, leveraging the inherent properties of the biphenyl core.

Contributions to the Development of New Synthetic Methodologies

The unique structure of this compound also positions it as a valuable tool for advancing synthetic organic chemistry.

Exploration in Catalytic Systems (e.g., ligand scaffolds)

Biphenyl-based ligands are widely used in transition metal catalysis due to their steric bulk and conformational properties, which can influence the selectivity and activity of catalytic reactions. While there are no direct reports of this compound being used as a ligand, its structure suggests potential in this area.

The biphenyl backbone can provide a rigid scaffold, and the amide functionality could be modified to incorporate coordinating atoms. For example, the nitrogen atom of the amide could potentially coordinate to a metal center. The development of chiral ligands based on biphenyl scaffolds has been a fruitful area of research for enantioselective catalysis. By analogy, chiral derivatives of this compound could be explored as ligands in asymmetric synthesis.

The synthesis of group IV metal complexes with sterically demanding N-aryl-adamantylcarbamidate ligands demonstrates the use of bulky amide-based ligands in catalysis. This suggests that appropriately functionalized derivatives of this compound could find applications as ligands in various catalytic transformations.

Probes for Reaction Mechanism Studies

The dual reactivity of this compound makes it a potential substrate for studying reaction mechanisms. The presence of both a terminal alkene and an amide group allows for the investigation of chemoselectivity in various chemical transformations. For example, in catalytic reactions, one could study whether a catalyst preferentially interacts with the alkene, the amide, or the biphenyl moiety.

Furthermore, the pent-4-enamide structure is known to undergo radical cyclizations. The intramolecular addition of primary amidyl radicals to olefins has been demonstrated, leading to cyclic products. This compound could serve as a model

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of N-aryl amides, a core structural feature of N-(biphenyl-4-yl)pent-4-enamide, has traditionally relied on methods that are effective but often generate significant chemical waste. nih.gov Classical amidation reactions frequently employ stoichiometric amounts of coupling reagents and bases, leading to low atom economy. nih.govucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key area for advancing green chemistry. sigmaaldrich.com

Future research should focus on developing greener and more atom-economical synthetic strategies for this compound. bohrium.com This includes the exploration of direct catalytic amidation, which circumvents the need for stoichiometric activating agents. researchgate.net Boron-based catalysts, for instance, have shown promise in promoting amide formation between carboxylic acids and amines, although their activity with less nucleophilic anilines can be a challenge. ucl.ac.uk Another promising avenue is the use of isopropenyl esters activated by heterogeneous acid catalysts, a method that has demonstrated high yields and a broad substrate scope for N-arylamide synthesis. nih.gov This approach is particularly attractive due to its potential for easy product purification and reduced chemical waste. nih.gov

Furthermore, the development of solvent-free or "neat" reaction conditions presents a significant opportunity to enhance the sustainability of the synthesis. semanticscholar.org Methods involving the direct reaction of a carboxylic acid and a nitrogen source like urea (B33335), catalyzed by an environmentally benign catalyst such as boric acid, exemplify this approach. semanticscholar.org The principles of atom economy, which emphasize maximizing the incorporation of starting materials into the final product, will be a guiding framework for these investigations. jocpr.com For example, a redox-neutral, single-step synthesis of amides from alcohols and nitriles with 100% atom economy has been reported, showcasing the potential for highly efficient transformations. chemistryviews.org

Table 1: Comparison of Amidation Methods

Method Advantages Disadvantages Sustainability Aspect
Classical Coupling Reagents High yields, broad scope Stoichiometric waste, often hazardous reagents Poor atom economy
Acid Chlorides High reactivity Generates HCl, requires base Moderate atom economy
Catalytic Amidation (e.g., Boron-based) Reduced waste, catalytic Can have limited substrate scope, may require high temperatures Improved atom economy
Isopropenyl Esters with Heterogeneous Catalysts High yields, easy workup, reusable catalyst Requires preparation of isopropenyl ester Excellent process mass intensity

| Solvent-Free Synthesis | Minimal solvent waste, simplified process | May require higher temperatures, potential for solid-state mixing challenges | High, aligns with green chemistry principles |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

Beyond route design, ML models are being developed to predict the outcome of chemical reactions with increasing accuracy. acs.orgmit.edu By training on large datasets of experimental results, these models can learn to identify the most likely major product from a given set of reactants and reagents. acs.org This predictive power can save significant time and resources in the laboratory by avoiding unpromising reaction pathways.

Furthermore, AI can be employed to optimize reaction conditions, such as catalyst, solvent, and temperature. nih.gov A neural network model trained on millions of reaction examples has shown the ability to recommend suitable conditions with a high degree of accuracy. nih.gov This capability would be invaluable for fine-tuning the synthesis of this compound to maximize yield and minimize byproducts. The integration of AI and ML into the research workflow promises to streamline the synthesis and exploration of this and other complex organic molecules. eurekalert.org While AI holds great promise, it is important to note that the most effective approaches often combine AI with expert human knowledge to navigate the complexities of chemical synthesis. nih.gov

Investigation of Novel Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. In situ reaction monitoring, a key component of Process Analytical Technology (PAT), provides real-time data on the progress of a chemical reaction without the need for manual sampling and offline analysis. wikipedia.orgstepscience.com This approach allows for the identification of transient intermediates and a more precise understanding of reaction dynamics. spectroscopyonline.com

Future research could focus on applying various in situ spectroscopic techniques to monitor the formation of this compound. mt.com Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose, as it can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies. nih.govrsc.org For instance, the progress of an amidation reaction can be followed by observing the decrease in the carboxylic acid O-H stretch and the increase in the amide C=O stretch. The use of attenuated total reflection (ATR) or transmission probes allows for direct measurement within the reaction vessel. acs.org

Raman spectroscopy offers a complementary technique, particularly for reactions in aqueous media or for monitoring changes in non-polar bonds. spectroscopyonline.com The choice between FTIR and Raman depends on the specific characteristics of the reaction mixture, such as the presence of strong infrared absorbers or fluorescence. spectroscopyonline.com

For more complex reaction systems, the use of multiple spectroscopic techniques in parallel can provide a more complete picture. rsc.org The data generated from these in situ measurements can be used to build kinetic models of the reaction, which in turn can be used to optimize reaction conditions and improve process control. nih.govrsc.org The application of these advanced analytical methods will be instrumental in developing robust and efficient syntheses of this compound. americanpharmaceuticalreview.com

Table 2: In Situ Spectroscopic Probes for Reaction Monitoring

Spectroscopic Technique Principle Advantages Potential Application for this compound Synthesis
Mid-Infrared (Mid-IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. Highly specific to functional groups, widely applicable. spectroscopyonline.com Monitoring the consumption of carboxylic acid and the formation of the amide bond. nih.govrsc.org
Near-Infrared (NIR) Spectroscopy Measures overtones and combination bands of molecular vibrations. Can be used with fiber optics for remote sensing, good for monitoring bulk properties. spectroscopyonline.com Tracking changes in reactant and product concentrations in real-time.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light. Excellent for aqueous solutions, sensitive to non-polar bonds. spectroscopyonline.com Monitoring the C=C bond of the pent-4-enamide (B1609871) moiety and the biphenyl (B1667301) aromatic rings.

| Flow NMR | Nuclear Magnetic Resonance spectroscopy adapted for continuous flow analysis. | Provides detailed structural information. rsc.org | Characterizing intermediates and final product in a continuous synthesis setup. |

Expansion into Mechanistic Organic Chemistry beyond the current scope

The unique structure of this compound, featuring both an N-aryl amide and a terminal alkene, opens up a wide range of possibilities for exploring novel reaction mechanisms and synthetic transformations.

Future mechanistic studies could delve into the reactivity of the pent-4-enamide moiety. The terminal alkene is a versatile functional group that can participate in a variety of reactions, including additions, oxidations, and metathesis. Investigating the regioselectivity and stereoselectivity of these reactions, and how they are influenced by the N-biphenyl group, would be a fruitful area of research. For example, the synthesis of β,γ-unsaturated amides from unactivated alkenes has been reported, and understanding the mechanism of such transformations could be applied to the pent-4-enamide system. nih.govacs.org

The N-aryl amide functionality also presents opportunities for mechanistic exploration. The development of methods for the direct functionalization of amides is an active area of research. nih.gov Studies could investigate the electrophilic activation of the amide bond in this compound, potentially leading to novel C-N bond cleavage and functionalization pathways. researchgate.net Furthermore, the synthesis of N-aryl amides via umpolung strategies, which reverse the normal polarity of the reacting species, has been shown to proceed with high conservation of stereochemistry and could be explored for this system. nih.govacs.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms at a molecular level. nih.govacs.org These studies can be used to model transition states, calculate activation energies, and rationalize observed reactivity trends. For instance, computational investigations have been instrumental in understanding the role of ligands in palladium-catalyzed N-arylation reactions of secondary amides. nih.govacs.org A synergistic approach combining experimental and computational methods will be crucial for a comprehensive understanding of the reactivity of this compound and for the rational design of new synthetic applications. uchicago.edu The hydrolysis of amides and their conversion to nitriles are also fundamental reactions whose mechanisms in this specific context could be investigated. youtube.com Additionally, the arylative trifluoromethylation of enamides presents a modern synthetic transformation whose mechanistic intricacies could be explored. acs.org

Q & A

Q. What synthetic routes are available for N-(biphenyl-4-yl)pent-4-enamide, and how can its structure be confirmed experimentally?

this compound can be synthesized via multi-step organic reactions. A representative method involves starting with 2-allylpent-4-enoic acid, which undergoes activation with NaH in THF, followed by coupling with biphenyl-4-amine under reflux conditions. The intermediate is then purified via column chromatography. Structural confirmation is achieved using 1H NMR and 13C NMR , which identify characteristic signals for the pent-4-enamide chain (e.g., alkene protons at δ 5.2–5.8 ppm) and biphenyl aromatic protons (δ 7.2–7.8 ppm) .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular connectivity and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtained (see advanced questions below) .

Q. How does the biphenyl moiety influence the compound's physicochemical properties?

The biphenyl group enhances lipophilicity, improving membrane permeability, while the pent-4-enamide chain introduces conformational flexibility. This combination can affect solubility, metabolic stability, and intermolecular interactions (e.g., π-π stacking in crystal packing) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL97) provides atomic-level resolution. For example, in related biphenyl sulfonamides, SCXRD revealed dihedral angles between aromatic rings (e.g., 38.98°), hydrogen-bonding networks (N–H⋯O), and packing motifs. Data collection parameters (MoKα radiation, θ range 3.1–28.9°) and refinement metrics (R-factor < 0.05) ensure high accuracy .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve amide coupling efficiency.
  • Catalyst Screening : Use of HATU or EDCI/HOBt for activating carboxylic acids.
  • Temperature Control : Heating at 60–80°C minimizes side reactions (e.g., alkene isomerization).
  • Purification : Gradient elution in HPLC or flash chromatography removes byproducts like unreacted biphenylamine .

Q. How can conflicting biological activity data be addressed in structure-activity relationship (SAR) studies?

Contradictions may arise from assay variability (e.g., bacterial strain differences). Mitigation strategies include:

  • Dose-Response Curves : Establish IC50/EC50 values across multiple replicates.
  • Molecular Docking : Compare binding modes of active vs. inactive analogs (e.g., using AutoDock Vina).
  • Metabolic Stability Assays : Rule out false negatives caused by rapid degradation .

Q. What role does the pent-4-enamide group play in modulating biological activity?

The α,β-unsaturated amide can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). This feature is exploited in drug design for irreversible inhibition. Computational studies (e.g., DFT calculations) can predict electrophilicity and reactivity trends .

Q. How do hydrogen-bonding interactions influence the compound's solid-state stability?

In crystal lattices, N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilize molecular packing. For example, in sulfonamide analogs, these interactions form 1D chains parallel to the a-axis, reducing hygroscopicity and enhancing shelf life .

Methodological Considerations

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • SwissADME : Predicts logP, bioavailability, and drug-likeness.
  • Molinspiration : Estimates bioactivity scores (GPCR ligand, ion channel modulation).
  • MD Simulations : Assess membrane permeability and protein binding dynamics .

Q. How can reaction mechanisms for pent-4-enamide formation be validated experimentally?

  • Isotopic Labeling : Use 13C-labeled precursors to track carbon migration.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS.
  • Intermediate Trapping : Identify transient species (e.g., acyl azides) using low-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.